molecular formula C15H30O3 B12530249 3-(1-Hydroxycyclododecyl)propane-1,2-diol CAS No. 679795-18-7

3-(1-Hydroxycyclododecyl)propane-1,2-diol

Cat. No.: B12530249
CAS No.: 679795-18-7
M. Wt: 258.40 g/mol
InChI Key: MHAHVIFVDJCZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxycyclododecyl)propane-1,2-diol is an organic compound with the molecular formula C15H28O3 It is characterized by a cyclododecyl ring attached to a propane-1,2-diol moiety, with a hydroxyl group on the cyclododecyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxycyclododecyl)propane-1,2-diol typically involves the reaction of cyclododecanone with a suitable diol under acidic or basic conditions. One common method is the reduction of cyclododecanone using sodium borohydride in the presence of propane-1,2-diol. The reaction is carried out in an inert solvent such as tetrahydrofuran at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using more efficient catalysts and optimized reaction conditions. Continuous flow reactors and high-pressure hydrogenation techniques can be employed to enhance yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxycyclododecyl)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Hydroxycyclododecyl)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxycyclododecyl)propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing their structure and function. The cyclododecyl ring provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxycyclododecyl)propane-1,2-diol is unique due to its combination of a cyclododecyl ring and propane-1,2-diol moiety, providing both hydrophobic and hydrophilic properties. This dual nature makes it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

679795-18-7

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

3-(1-hydroxycyclododecyl)propane-1,2-diol

InChI

InChI=1S/C15H30O3/c16-13-14(17)12-15(18)10-8-6-4-2-1-3-5-7-9-11-15/h14,16-18H,1-13H2

InChI Key

MHAHVIFVDJCZAV-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)(CC(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.